4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a trifluoroethyl group at the first position of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Major Products Formed
Substitution: 4-substituted-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoles
Oxidation: 5-formyl-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, 5-carboxy-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reduction: Dihydro-4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Scientific Research Applications
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine atom, affecting its substitution reactions and potential biological activity.
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, influencing its oxidation and reduction reactions.
Uniqueness
4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the bromine atom, methyl group, and trifluoroethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
2054953-75-0 |
---|---|
Molecular Formula |
C6H6BrF3N2 |
Molecular Weight |
243 |
Purity |
95 |
Origin of Product |
United States |
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